2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
Description
2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is a heterocyclic amine featuring a 1,2,3-triazole core substituted with a methyl group at position 1, an isopropyl group at position 5, and an ethylamine side chain at position 2. The 1,2,3-triazole scaffold is widely exploited in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, making it a key pharmacophore in drug design.
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(1-methyl-5-propan-2-yltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H16N4/c1-6(2)8-7(4-5-9)10-11-12(8)3/h6H,4-5,9H2,1-3H3 |
InChI Key |
ZWJQKHNETADNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves the cycloaddition reaction of an alkyne with an azide, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, such as the alkylation of terminal alkynes.
Preparation of the Azide: The azide precursor is typically prepared by the substitution reaction of an alkyl halide with sodium azide.
Cycloaddition Reaction: The alkyne and azide precursors are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce amines.
Scientific Research Applications
2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has various scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1,2,4-Triazole Isomer
- 2-[1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine (CAS: 1339455-53-6)
- Molecular Formula : C₈H₁₆N₄
- Molecular Weight : 168.24 g/mol
- Key Differences :
- The triazole ring is 1,2,4-substituted (vs. 1,2,3 in the target compound).
- Substituents at positions 3 (isopropyl) and 5 (ethylamine) alter electronic properties and steric hindrance.
- Reduced hydrogen-bond acceptor capacity (3 acceptors vs. 4 in 1,2,3-triazoles) due to isomerism .
Substituent Variation
- 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS: 1341550-43-3)
- Molecular Formula : C₈H₁₅N₄
- Molecular Weight : 168.24 g/mol
- Key Differences :
- Ethyl substituent at position 3 and branched propan-2-amine side chain enhance lipophilicity.
- Steric bulk may reduce solubility compared to the linear ethylamine chain in the target compound .
Chiral Derivatives
- (1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine (CAS: 1550388-42-5)
- Molecular Formula : C₇H₁₄N₄
- Molecular Weight : 166.22 g/mol
- Key Differences :
Functional Group Modifications
Aromatic Extensions
Oxadiazole-Based Analogues
- 1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine (CAS: 937666-06-3)
- Molecular Formula : C₁₃H₁₇N₃O
- Molecular Weight : 231.3 g/mol
- Key Differences :
- Replacement of triazole with oxadiazole alters hydrogen-bonding and dipole moments.
- Reduced metabolic stability due to oxadiazole’s susceptibility to enzymatic hydrolysis .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Triazole Type | Key Substituents | Hydrogen-Bond Donors/Acceptors |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₅N₅ | 181.24* | 1,2,3-triazole | 1-Me, 5-iPr, 4-ethylamine | 1 / 4 |
| 2-[1-Me-3-iPr-1H-1,2,4-triazol-5-yl]ethanamine | C₈H₁₆N₄ | 168.24 | 1,2,4-triazole | 1-Me, 3-iPr, 5-ethylamine | 1 / 3 |
| N,N-Diethyl-2-(1-quinoxalinyltriazol)ethanamine | C₁₆H₂₀N₆ | 296.37 | 1,2,3-triazole | Quinoxaline, diethylamine | 0 / 5 |
| 1-{3-[4-iPr-phenyl]oxadiazol-5-yl}ethanamine | C₁₃H₁₇N₃O | 231.3 | 1,2,4-oxadiazole | 4-iPr-phenyl, ethylamine | 1 / 3 |
Biological Activity
The compound 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine , with CAS number 1785392-17-7, is a member of the triazole family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₆N₄
- Molecular Weight : 168.24 g/mol
- CAS Number : 1785392-17-7
Biological Activity Overview
Triazole derivatives have gained attention due to their potential as therapeutic agents. The biological activities of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine include:
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its ability to inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
Antiviral Activity
Triazoles are also noted for their antiviral properties. A study highlighted that modifications in the triazole structure can enhance activity against viruses such as coronaviruses. The compound's structural features allow it to interact effectively with viral proteins, potentially inhibiting viral replication .
Anticancer Potential
The triazole scaffold has been associated with anticancer activity. Compounds similar to 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and viral replication.
- Interaction with Receptors : It can bind to specific receptors on cells, altering cellular responses and inhibiting processes like inflammation or cell division.
- DNA/RNA Interaction : Some studies suggest that triazoles can interact with nucleic acids, disrupting replication processes in pathogens and cancer cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
